molecular formula C9H6BrClN2O B1524321 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine CAS No. 915976-85-1

8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

Cat. No.: B1524321
CAS No.: 915976-85-1
M. Wt: 273.51 g/mol
InChI Key: XZFOYBCRHMSKFH-UHFFFAOYSA-N
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Description

8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine is a useful research compound. Its molecular formula is C9H6BrClN2O and its molecular weight is 273.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-7-chloro-2-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFOYBCRHMSKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delineates its chemical identity, including its Chemical Abstracts Service (CAS) number, and presents a plausible synthetic pathway for its preparation. Furthermore, it delves into the anticipated spectroscopic characteristics that are crucial for its structural elucidation and quality control. The guide also explores the potential therapeutic applications of this molecule, drawing parallels with the established biological activities of related 1,5-naphthyridine derivatives, particularly as kinase inhibitors. Detailed hypothetical protocols for its synthesis, characterization, and safe handling are provided to support researchers in their laboratory investigations.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in the realm of medicinal chemistry, renowned for its diverse pharmacological activities. The arrangement of the two nitrogen atoms in the fused pyridine rings imparts unique electronic and steric properties, making it an attractive framework for the design of novel therapeutic agents. The strategic incorporation of various substituents onto this core structure allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Halogenation, in particular, can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. The presence of a methoxy group can also modulate these properties and provide additional hydrogen bonding opportunities. This guide focuses on the specific derivative, this compound, and aims to provide a thorough technical understanding for its synthesis, characterization, and potential applications in drug development.

Chemical Identity and Properties

CAS Number: 915976-85-1

PropertyValueSource
Molecular Formula C₉H₆BrClN₂O
Molecular Weight 273.51 g/mol
IUPAC Name This compound
SMILES COC1=NC2=C(C=C1)N=C(C(Cl)=C2Br)

Proposed Synthesis Pathway

A hypothetical synthetic workflow is depicted below:

Synthesis_Workflow A Substituted Pyridine Precursor B Cyclization Reaction A->B e.g., Friedländer Annulation C Halogenation B->C Selective Bromination & Chlorination D Methoxylation C->D Nucleophilic Substitution E This compound D->E Final Product

Figure 1: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of a Dihalo-1,5-naphthyridine Intermediate

A common strategy for constructing the 1,5-naphthyridine skeleton involves the condensation of an aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent, often followed by cyclization. Subsequent halogenation steps, potentially using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), would introduce the bromine and chlorine atoms at the desired positions. The regioselectivity of these reactions would be a critical aspect to control.

Step 2: Introduction of the Methoxy Group

The methoxy group can be introduced via a nucleophilic aromatic substitution reaction.

  • To a solution of the dihalo-1,5-naphthyridine intermediate in a suitable solvent such as dimethylformamide (DMF), add sodium methoxide.

  • Heat the reaction mixture at a temperature range of 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the structure of this compound would rely on a combination of modern spectroscopic techniques. While specific experimental spectra are not publicly available, the expected data can be predicted based on the proposed structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a characteristic singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons would be influenced by the attached substituents (bromo, chloro, and methoxy groups) and the nitrogen atoms in the rings.

A commercial supplier of this compound indicates the availability of NMR data upon request.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The mass spectrum would show a molecular ion peak corresponding to the exact mass of C₉H₆BrClN₂O. The isotopic pattern of the molecular ion peak, due to the presence of bromine and chlorine isotopes, would be a key characteristic feature.

Infrared (IR) Spectroscopy

IR spectroscopy would help in identifying the key functional groups present in the molecule. Expected characteristic absorption bands would include:

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~2950-2850Aliphatic C-H stretching (-OCH₃)
~1600-1450C=C and C=N stretching (aromatic rings)
~1250-1000C-O stretching (aryl ether)
~700-550C-Br and C-Cl stretching

Potential Applications in Drug Discovery

The 1,5-naphthyridine scaffold is a well-established pharmacophore in numerous biologically active compounds. The specific substitution pattern of this compound suggests its potential as a modulator of various biological targets, particularly protein kinases.

Kinase Inhibition

Many substituted naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. The chloro and methoxy groups can play a significant role in the binding interactions with the kinase domain.

A hypothetical signaling pathway illustrating the potential mechanism of action of a 1,5-naphthyridine derivative as a kinase inhibitor is presented below:

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Kinase Downstream Kinase Rec->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation promotes Inhibitor 8-Bromo-7-chloro-2-methoxy- 1,5-naphthyridine Inhibitor->Kinase inhibits

Figure 2: A diagram illustrating the potential mechanism of action of this compound as a kinase inhibitor in a cancer cell signaling pathway.

This compound could potentially be investigated for its activity against a panel of kinases implicated in various cancers.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising chemical entity with the potential for significant applications in drug discovery, particularly in the development of novel kinase inhibitors. This technical guide has provided a comprehensive, albeit partially hypothetical, overview of its chemical properties, a plausible synthetic route, and anticipated analytical characteristics. Further experimental investigation is warranted to fully elucidate its synthetic accessibility, detailed spectroscopic profile, and biological activity. The information presented herein is intended to serve as a valuable resource for researchers embarking on the study of this and related 1,5-naphthyridine derivatives.

References

  • PubChem. 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. National Center for Biotechnology Information. Available from: [Link]

An In-Depth Technical Guide to the Synthesis of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a significant heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1][2] This guide provides a comprehensive overview of plausible synthetic pathways for 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine, a polysubstituted derivative with potential applications in drug discovery and organic electronics. The synthesis of this target molecule requires a multi-step approach, leveraging fundamental reactions of pyridine and naphthyridine chemistry, including cyclization, halogenation, and nucleophilic substitution. This document will explore the strategic considerations for the sequence of these reactions, detailing the underlying mechanisms and providing experimentally grounded protocols.

Introduction to the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, consists of two fused pyridine rings. First synthesized in 1927 by Brobansky and Sucharda through an adaptation of the Skraup quinoline synthesis, this scaffold has garnered significant interest.[1] Its unique electronic properties and ability to act as a ligand have led to its incorporation into a wide array of biologically active compounds, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] Furthermore, 1,5-naphthyridine derivatives are being explored as organic light-emitting diodes (OLEDs) and sensors.[1] The functionalization of the 1,5-naphthyridine core is key to modulating its properties, making the development of robust synthetic routes to polysubstituted derivatives a critical area of research.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach. The methoxy, chloro, and bromo substituents can be introduced through a series of sequential reactions on a pre-formed naphthyridine core or its precursors. The key challenge lies in the regioselective introduction of these functional groups.

A plausible forward strategy would involve:

  • Construction of a suitably substituted 1,5-naphthyridinone precursor. This is a common and versatile starting point.

  • Conversion of the carbonyl group to a chloro substituent.

  • Introduction of the second halogen (bromine) at a specific position.

  • Nucleophilic substitution to introduce the methoxy group.

The order of these steps is crucial and will be dictated by the directing effects of the existing substituents on the aromatic ring.

Proposed Synthetic Pathways

Based on established methodologies in 1,5-naphthyridine chemistry, two primary synthetic routes are proposed.

Pathway A: Late-Stage Halogenation and Methoxylation

This pathway focuses on building a 2-hydroxy-1,5-naphthyridine core, followed by sequential halogenation and methoxylation.

Step 1: Synthesis of 2-Hydroxy-1,5-naphthyridine

The initial step involves the construction of the 1,5-naphthyridine ring system. A well-established method is the Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine derivative with a malonic acid derivative, followed by thermal cyclization.[1]

  • Reaction: 3-Aminopyridine reacts with diethyl malonate, followed by thermal cyclization to yield 4-hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester. Subsequent hydrolysis and decarboxylation would yield 4-hydroxy-1,5-naphthyridine. A similar strategy starting from 3-amino-2-halopyridine could lead to a precursor for the target molecule.

Step 2: Chlorination of the Naphthyridinone

The conversion of the hydroxy (or keto tautomer) group at the 7-position to a chloro group can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1] This reaction proceeds through the formation of a chlorophosphate intermediate, which is subsequently displaced by a chloride ion.

Step 3: Regioselective Bromination

The introduction of a bromine atom at the 8-position of the 7-chloro-1,5-naphthyridine intermediate is a critical step. Electrophilic aromatic substitution (bromination) on the naphthyridine ring can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.[1] The position of bromination will be influenced by the electronic effects of the existing chloro substituent and the nitrogen atoms in the rings.

Step 4: Nucleophilic Aromatic Substitution for Methoxylation

The final step involves the introduction of the methoxy group at the 2-position. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on a 2-chloro-1,5-naphthyridine precursor.[1] The chloro substituent at the 2-position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogens. The reaction is carried out with sodium methoxide in methanol, often with heating.

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of a Hydroxy-1,5-naphthyridine
  • To a stirred solution of the hydroxy-1,5-naphthyridine (1.0 eq) in anhydrous toluene (10 mL/mmol), add phosphorus oxychloride (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a basic pH is achieved.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chloro-1,5-naphthyridine.

Protocol 2: General Procedure for Nucleophilic Methoxylation
  • To a solution of the 2-chloro-1,5-naphthyridine derivative (1.0 eq) in anhydrous methanol (20 mL/mmol), add sodium methoxide (1.5-3.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the 2-methoxy-1,5-naphthyridine.

Data Presentation

StepReactionReagents and ConditionsTypical Yield (%)
1Ring Formation3-Aminopyridine derivative, Malonic acid derivative, Heat40-70
2ChlorinationPOCl₃, Reflux60-90
3BrominationNBS or Br₂/AcOH50-80
4MethoxylationNaOMe, MeOH, Reflux70-95

Visualization of the Synthetic Pathway

Synthesis_Pathway A Substituted 3-Aminopyridine B 1,5-Naphthyridinone Intermediate A->B Gould-Jacobs Reaction C 7-Chloro-1,5- naphthyridinone B->C Chlorination (POCl3) D 8-Bromo-7-chloro- 1,5-naphthyridinone C->D Bromination (NBS) E 8-Bromo-7-chloro- 2-methoxy-1,5-naphthyridine (Target Molecule) D->E Methoxylation (NaOMe/MeOH)

Caption: Proposed synthetic pathway for this compound.

Conclusion

The synthesis of this compound presents a challenging yet achievable goal for synthetic chemists. The strategies outlined in this guide, based on well-established transformations of the 1,5-naphthyridine core, provide a solid foundation for the successful preparation of this and related polysubstituted derivatives. Careful consideration of the reaction sequence and optimization of reaction conditions will be paramount to achieving high yields and purity. The continued development of synthetic methodologies for such complex heterocyclic systems is crucial for advancing drug discovery and materials science.

References

  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3338. [Link]

  • CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents. (n.d.).

Sources

1H NMR and 13C NMR of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

Disclaimer: This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra for this compound. As of the latest literature search, detailed experimental spectroscopic data for this specific compound are not publicly available. Therefore, the spectral data, assignments, and interpretations presented herein are projected based on established principles of nuclear magnetic resonance spectroscopy, analysis of structurally similar compounds, and known substituent effects.[1] This document is intended for researchers, scientists, and drug development professionals as an illustrative framework for the spectroscopic analysis of this and related heterocyclic compounds.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. First synthesized in 1927, this nitrogen-containing framework is a key component in molecules exhibiting a wide range of biological activities, including antiproliferative, antibacterial, and antiviral properties.[2] The strategic functionalization of the naphthyridine ring with substituents such as halogens and alkoxy groups allows for the fine-tuning of a molecule's physicochemical and pharmacological profile.

This guide focuses on this compound (CAS No. 915976-85-1), a polysubstituted derivative whose structural elucidation is paramount for its potential applications.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the molecular structure of such organic compounds in solution.[4] We will explore the theoretical ¹H and ¹³C NMR spectra of this molecule, explain the rationale behind the predicted chemical shifts and coupling patterns, provide a robust experimental protocol for data acquisition, and discuss the role of advanced 2D NMR techniques in confirming the structure.

Part 1: Foundational Principles of NMR Spectroscopy

NMR spectroscopy is a phenomenon observed in atomic nuclei that possess a quantum mechanical property called spin.[5] When placed in a strong external magnetic field (B₀), these nuclei align in specific orientations, creating distinct energy levels. The core principles include:

  • Resonance: By applying a radiofrequency (RF) pulse, the nuclei can be excited to transition from a lower to a higher energy state. This absorption of energy is known as resonance, and the precise frequency required is characteristic of the nucleus and its local environment.[5]

  • Chemical Shift (δ): The resonant frequency of a nucleus is highly sensitive to its surrounding electron cloud. This cloud shields the nucleus from the external magnetic field. Electronegative atoms (like Cl, Br, O, N) withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher frequency (further "downfield") in the NMR spectrum.[6][7] Chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[6]

  • Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field of a neighboring nucleus through the intervening chemical bonds. This interaction, known as J-coupling, causes the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz).

Part 2: Predicted NMR Spectra of this compound

The substitution pattern on the 1,5-naphthyridine ring creates a unique electronic environment for each proton and carbon, leading to a distinct and predictable NMR fingerprint.

Caption: Structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons and the methoxy group protons.

  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is influenced by the attached oxygen, placing it in the typical range for methoxy groups on an electron-deficient aromatic system.[8]

  • H-3 and H-4: These two protons are on the same pyridine ring and adjacent to each other. They will appear as a pair of doublets due to mutual coupling (an AX spin system). H-4 is ortho to the ring fusion and meta to the methoxy group, while H-3 is ortho to the electron-donating methoxy group and meta to the ring fusion. The methoxy group's resonance effect will shield H-3 more than H-4, shifting it upfield.

  • H-6: This proton is a singlet because it has no adjacent protons. It is situated on the second pyridine ring, flanked by a nitrogen atom (N-5) and a carbon bearing a chlorine atom (C-7). The strong deshielding effects of the adjacent nitrogen and the electronegative chlorine will shift this proton significantly downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) Integration Rationale
H-4 8.10 - 8.30 Doublet (d) JH4-H3 ≈ 8.5 Hz 1H Deshielded by adjacent N-5 (via ring system) and proximity to the electron-withdrawing ring.
H-6 8.00 - 8.20 Singlet (s) N/A 1H Strongly deshielded by adjacent N-5 and C-7(Cl).
H-3 7.10 - 7.30 Doublet (d) JH3-H4 ≈ 8.5 Hz 1H Shielded relative to H-4 due to the electron-donating effect of the ortho-methoxy group.

| -OCH₃ | 4.05 - 4.25 | Singlet (s) | N/A | 3H | Typical range for a methoxy group on a heteroaromatic ring.[9] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The molecule has nine unique carbon atoms. The spectrum will be complex, with chemical shifts heavily influenced by the attached substituents and the inherent electronic properties of the naphthyridine ring. The parent 1,5-naphthyridine shows signals at approximately δ 151, 144, 137, and 124 ppm.[10]

  • C-Br and C-Cl (C-8 and C-7): Carbons directly bonded to halogens are significantly affected. The electronegativity of chlorine will deshield C-7. The "heavy atom effect" of bromine can sometimes lead to increased shielding compared to chlorine, but both will be in a relatively downfield region due to the halogen's inductive effect.[11]

  • C-OCH₃ (C-2): This carbon is attached to both a nitrogen and an oxygen, leading to a strong downfield shift.

  • Quaternary Carbons (C-4a, C-8a): These carbons at the ring fusion will have distinct chemical shifts, influenced by the overall electron distribution.

  • Protonated Carbons (C-3, C-4, C-6): Their shifts will correspond to their proton environments. C-6 will be deshielded by the adjacent N-5 and C-7(Cl), while C-3 will be shielded by the OCH₃ group relative to C-4.

  • Methoxy Carbon (-OCH₃): This aliphatic carbon will appear upfield, typically in the 55-60 ppm range.[12]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm) Type Rationale
C-2 162 - 165 Quaternary Attached to N and O, highly deshielded.
C-4a 155 - 158 Quaternary Bridgehead carbon adjacent to N-5.
C-7 148 - 152 Quaternary Attached to electronegative Cl and adjacent to N-5.
C-8a 140 - 144 Quaternary Bridgehead carbon adjacent to N-1.
C-4 137 - 140 CH Aromatic CH adjacent to ring fusion.
C-6 135 - 138 CH Deshielded by adjacent N-5 and C-7(Cl).
C-8 118 - 122 Quaternary Attached to Br; shift influenced by halogen effects.[11][13]
C-3 110 - 114 CH Shielded by ortho-methoxy group.

| -OCH₃ | 55 - 60 | CH₃ | Typical range for an aromatic methoxy group carbon.[14] |

Part 3: A Self-Validating Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and self-validating experimental protocol is essential.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Weigh ~10-15 mg of sample prep2 Dissolve in ~0.6 mL of CDCl3 prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Tune and shim magnet for homogeneity prep4->acq1 Insert Sample acq2 Acquire 1D ¹H Spectrum (NS=16, D1=2s) acq1->acq2 acq3 Acquire 1D ¹³C Spectrum (Proton Decoupled, NS=1024, D1=2s) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC, HMBC) (Optimize parameters) acq3->acq4 proc1 Fourier Transform (FT) acq4->proc1 Process FIDs proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference spectra to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H signals & pick peaks proc3->proc4 proc5 Assign signals using 1D & 2D data proc4->proc5 Structure_Elucidation_Logic cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Information Gained H1_NMR ¹H NMR Proton_Env Proton Environments (δ, J, Integration) H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Carbon Environments (CH₃, CH, Cq) C13_NMR->Carbon_Types COSY COSY H_H_Conn ¹H-¹H Connectivity (Neighboring Protons) COSY->H_H_Conn HSQC HSQC C_H_Conn ¹H-¹³C Direct Bonds HSQC->C_H_Conn HMBC HMBC Long_Range ²J, ³J Connectivity (Molecular Framework) HMBC->Long_Range Proton_Env->COSY Proton_Env->HSQC Proton_Env->HMBC Carbon_Types->HSQC Carbon_Types->HMBC Final_Structure Final Confirmed Structure H_H_Conn->Final_Structure C_H_Conn->Final_Structure Long_Range->Final_Structure

Caption: Logical workflow for structure confirmation using 1D and 2D NMR.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between the signals for H-3 and H-4 would definitively confirm their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal to which it is directly attached. It would show correlations for H-3/C-3, H-4/C-4, H-6/C-6, and the methoxy protons/methoxy carbon, allowing for the direct assignment of these carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations that would lock in the structure include:

    • Methoxy protons to C-2.

    • H-3 to C-4a and C-2.

    • H-6 to C-4a, C-5, and C-7.

    • H-4 to C-4a and C-8a.

Conclusion

The structural elucidation of novel compounds like this compound is a cornerstone of modern drug discovery and chemical research. Through a systematic application of ¹H and ¹³C NMR spectroscopy, complemented by 2D correlation experiments, a complete and unambiguous assignment of the molecular structure can be achieved. The predictive analysis provided in this guide, based on fundamental NMR principles and substituent effects, offers a robust framework for interpreting the experimental spectra of this molecule. This detailed spectroscopic blueprint is invaluable for confirming the identity and purity of the target compound, ensuring the integrity of subsequent research and development efforts.

References

  • BenchChem. (2025). Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide. BenchChem.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • University College London. Chemical shifts. UCL. [Link]

  • Al-Mokhtar, M. A., et al. (2025).
  • Gheorghiu, M. D., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules. [Link]

  • Teunissen, S., et al. (2018). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out. ACD/Labs. [Link]

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  • University of Mississippi. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove. [Link]

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mass spectrometry analysis of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the characterization of complex heterocyclic molecules. We will dissect the , a compound of interest in medicinal chemistry, providing not just protocols, but the underlying scientific rationale for each experimental decision.

Introduction: The Analytical Imperative

The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives showing a wide array of biological activities.[1] The specific compound, this compound (CAS: 915976-85-1), incorporates a unique combination of substituents that are critical for modulating its pharmacological properties but also present a distinct analytical challenge.[2] Its structure, featuring two different halogen atoms (bromine and chlorine) and a methoxy group, necessitates a robust mass spectrometric method for unambiguous identification, structural confirmation, and purity assessment. This guide elucidates such a method, grounded in first principles and practical expertise.

Foundational Principles: Ionization and Isotopic Signatures

The success of any mass spectrometry experiment hinges on the choice of ionization technique and a thorough understanding of the analyte's intrinsic properties.

The Case for Electrospray Ionization (ESI)

For a molecule like this compound, which contains basic nitrogen atoms within its aromatic core, Electrospray Ionization (ESI) is the superior choice. ESI is a "soft" ionization technique that imparts minimal energy to the analyte, thereby preserving its structure and yielding a prominent molecular ion peak.[3] In positive-ion mode, the acidic conditions of the mobile phase (e.g., containing 0.1% formic acid) facilitate protonation of the naphthyridine nitrogens, resulting in a strong signal for the protonated molecule, [M+H]+. This is crucial for accurate molecular weight determination.

The Halogen Isotopic Fingerprint

A defining characteristic of this compound's mass spectrum is the unique isotopic pattern generated by its two halogen atoms. Bromine has two stable isotopes, 79Br and 81Br, with a natural abundance of approximately 50.7% and 49.3% respectively (a near 1:1 ratio). Chlorine also has two stable isotopes, 35Cl (75.8%) and 37Cl (24.2%), in a roughly 3:1 ratio. The combination of these patterns creates a highly predictable and diagnostic cluster of peaks for the molecular ion, which serves as a powerful confirmation of the compound's elemental composition.

Experimental Design and Protocol

A self-validating and reproducible workflow is paramount for achieving trustworthy results. The following sections detail a field-proven protocol for the analysis of this compound.

Master Workflow

The overall analytical process can be visualized as a logical sequence from sample preparation to final data interpretation.

Caption: A comprehensive workflow for the LC-MS analysis of this compound.

Step-by-Step Methodology

A. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Create a working solution at a concentration of 1-10 µg/mL by diluting the stock solution in the initial mobile phase conditions (e.g., 50:50 acetonitrile/water with 0.1% formic acid). The formic acid is critical for promoting efficient protonation.

B. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm (or similar high-efficiency column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5-10 minutes. This gradient ensures the elution of the analyte while separating it from potential impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

C. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: ESI Positive.

  • Mass Analyzer: A high-resolution instrument (e.g., Q-TOF or Orbitrap) is strongly recommended for accurate mass measurements.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas (N2) Temperature: 400 °C.

  • Full Scan (MS1) Range: m/z 100–500.

  • Tandem MS (MS/MS): Isolate the [M+H]+ precursor ion (m/z 273.95) and apply collision-induced dissociation (CID) with a normalized collision energy of 10-40 eV to generate a fragmentation spectrum.

Data Interpretation: From Spectrum to Structure

The Molecular Ion: A High-Confidence Confirmation

The molecular formula is C9H6BrClN2O.[2] The primary goal of the MS1 scan is to confirm the molecular weight and elemental composition. Using high-resolution mass spectrometry (HRMS), we can differentiate our compound from others with the same nominal mass.

ParameterTheoretical Value
Molecular FormulaC9H679Br35ClN2O
Monoisotopic Mass [M]272.9430 Da
Protonated Ion [M+H]+273.9509 Da

Trustworthiness Check: An experimentally measured mass within 5 ppm of the theoretical value (273.9509 Da) provides high confidence in the assigned molecular formula.

The isotopic pattern provides a second layer of confirmation. The table below details the predicted isotopic distribution for the [M+H]+ ion cluster. The unique A+2 and A+4 peaks are definitive evidence of a compound containing one bromine and one chlorine atom.

IonTheoretical m/zRelative Abundance (%)Isotopic Composition
A273.9509100.0[79Br, 35Cl]
A+1274.953910.1[13C]
A+2275.948078.5[81Br, 35Cl] or [79Br, 37Cl]
A+3276.95098.0[13C]
A+4277.945025.6[81Br, 37Cl]
Tandem MS (MS/MS): Elucidating the Structure

Tandem mass spectrometry provides a structural fingerprint by breaking the molecule apart in a controlled manner.[4][5][6] The fragmentation of the [M+H]+ ion of this compound is predicted to follow several key pathways driven by the lability of the methoxy group and the halogen atoms.

Fragmentation_Pathway cluster_methoxy_loss Methoxy Group Fragmentation cluster_halogen_loss Halogen Loss M [M+H]⁺ m/z 273.95 F1 [M+H - CH₃]⁺ m/z 258.93 M->F1 - •CH₃ (15 Da) F2 [M+H - CH₂O]⁺ m/z 243.94 M->F2 - CH₂O (30 Da) F3 [M+H - Br]⁺ m/z 194.03 M->F3 - •Br (79 Da) F4 [M+H - Cl]⁺ m/z 238.98 M->F4 - •Cl (35 Da)

Caption: Predicted primary fragmentation pathways for protonated this compound.

  • Loss of a Methyl Radical (-•CH3): The most common fragmentation pathway for methoxy-substituted aromatics involves the homolytic cleavage of the O-CH3 bond, resulting in the loss of a 15 Da methyl radical.[7] This would produce a major fragment ion at m/z 258.93.

  • Loss of Formaldehyde (-CH2O): A rearrangement followed by the elimination of neutral formaldehyde (30 Da) is another plausible pathway, yielding a fragment at m/z 243.94.

  • Loss of Halogen Radicals (-•Br / -•Cl): Cleavage of the C-Br or C-Cl bond can lead to the loss of a bromine radical (79/81 Da) or a chlorine radical (35/37 Da).[8] The relative stability of the resulting aryl cation will influence the prevalence of these fragments. Loss of the bromine radical is often more facile, which would produce an ion at m/z 194.03.

By analyzing the accurate masses of these fragment ions, we can confirm the specific losses and piece together the structural identity of the parent compound with an exceptionally high degree of confidence.

References

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  • Piacenti, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

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  • Van Berkel, G. J., et al. (2000). Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. Journal of the American Society for Mass Spectrometry, 11(10), 903-910. [Link]

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Methodological & Application

Application Notes and Protocols for the Functionalization of the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, represents a privileged scaffold in the fields of medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it a cornerstone for the development of a wide array of biologically active agents. Molecules incorporating this core have demonstrated significant therapeutic potential, exhibiting activities such as antiproliferative, antibacterial, antiviral, and anti-inflammatory effects.[2] Beyond pharmaceuticals, 1,5-naphthyridine derivatives are integral to the design of advanced materials, including organic light-emitting diodes (OLEDs), sensors, and semiconductors.

The true value of this scaffold lies in its capacity for chemical modification. Functionalizing the 1,5-naphthyridine core allows for the fine-tuning of its physicochemical properties, biological activity, and material characteristics. This guide provides an in-depth exploration of key experimental procedures for derivatizing the 1,5-naphthyridine ring, offering researchers, scientists, and drug development professionals a practical toolkit of robust and versatile synthetic methodologies. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic understanding of how to approach the chemical modification of this important heterocycle.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly effective for functionalizing heteroaromatic systems like 1,5-naphthyridine.

Causality and Mechanistic Insight: The reaction's success hinges on a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-1,5-naphthyridine, forming a Pd(II) intermediate.

  • Transmetalation: A base activates the boronic acid, facilitating the transfer of the organic group from boron to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[3]

The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-1,5-naphthyridine

This protocol describes a general procedure for the coupling of 2-iodo-1,5-naphthyridine with various arylboronic acids, a method that provides access to a diverse range of 2-aryl-1,5-naphthyridine derivatives.[4]

Materials:

  • 2-Iodo-1,5-naphthyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-1,5-naphthyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and Pd(PPh₃)₄ (0.03 mmol, 0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add a mixture of anhydrous Toluene and DMF (e.g., 4:1 ratio, 10 mL total).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-aryl-1,5-naphthyridine product.[5]

Data Presentation: Suzuki-Miyaura Coupling Outcomes
EntryArylboronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-1,5-naphthyridine85-92%
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1,5-naphthyridine88-95%
33-Thiopheneboronic acid2-(Thiophen-3-yl)-1,5-naphthyridine82-90%
44-Fluorophenylboronic acid2-(4-Fluorophenyl)-1,5-naphthyridine80-87%
Yields are representative and may vary based on specific reaction scale and purification.[4]
Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Prep Combine Reactants: - Halo-1,5-Naphthyridine - Boronic Acid - Pd Catalyst & Base Inert Establish Inert Atmosphere (Ar/N2) Prep->Inert Solvent Add Anhydrous Solvent (e.g., Toluene/DMF) Inert->Solvent Heat Heat to 100-110 °C with Stirring Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Work-up: - Dilute with EtOAc - Wash with H2O & Brine Monitor->Workup Dry Dry (MgSO4) & Concentrate Workup->Dry Purify Flash Column Chromatography Dry->Purify Product Pure Functionalized 1,5-Naphthyridine Purify->Product

Caption: Workflow for Palladium-Catalyzed Suzuki-Miyaura Coupling.

Nucleophilic Aromatic Substitution (SNA_r_)

The electron-deficient nature of the 1,5-naphthyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNA_r_). This reaction is particularly effective when a good leaving group, such as a halogen, is present at a position activated by the ring nitrogens (e.g., C2, C4, C6, or C8).

Causality and Mechanistic Insight: The SNA_r_ reaction proceeds via an addition-elimination mechanism.[6][7]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the leaving group. This step is typically rate-determining and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[8]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the naphthyridine ring.

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Experimental Protocol: Amination of 2-Chloro-1,5-naphthyridine

This protocol details the reaction of 2-chloro-1,5-naphthyridine with an amine, a common method for installing nitrogen-based functional groups.[9]

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Amine (e.g., morpholine, piperidine) (1.5 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Isopropanol or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: In a sealable reaction vessel, combine 2-chloro-1,5-naphthyridine (1.0 mmol, 1.0 eq), the desired amine (1.5 mmol, 1.5 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add the solvent (e.g., isopropanol, 5 mL).

  • Reaction: Seal the vessel and heat the mixture to 90-120 °C. Stir until the starting material is consumed as indicated by TLC analysis (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. If a precipitate forms, filter the mixture. Otherwise, concentrate the mixture under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate (20 mL) and water (15 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization to yield the pure amino-substituted 1,5-naphthyridine.

Data Presentation: SNA_r_ Reaction Scope
EntryNucleophileLeaving GroupProductTypical Yield (%)
1Morpholine-Cl2-(Morpholin-4-yl)-1,5-naphthyridine>90%
2Benzylamine-ClN-Benzyl-1,5-naphthyridin-2-amine85-95%
3Sodium methoxide-Cl2-Methoxy-1,5-naphthyridine75-85%
4Aniline-BrN-Phenyl-1,5-naphthyridin-2-amine80-90%
Yields are representative and dependent on the specific nucleophile and reaction conditions.
Visualization: SNA_r_ Workflow

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Isolation & Purification Setup Combine in Sealable Vessel: - Halo-1,5-Naphthyridine - Nucleophile (e.g., Amine) - Base (e.g., K2CO3) Solvent Add Polar Solvent (e.g., Isopropanol, NMP) Setup->Solvent Heat Seal and Heat (90-120 °C) Solvent->Heat Stir Stir until Completion (Monitor by TLC) Heat->Stir Workup Cool and Concentrate Stir->Workup Extract Partition between EtOAc and Water Workup->Extract Purify Dry, Concentrate, and Purify (Chromatography) Extract->Purify Product Pure Substituted 1,5-Naphthyridine Purify->Product

Caption: Workflow for Nucleophilic Aromatic Substitution (SNA_r_).

Direct C-H Functionalization: The Minisci Reaction

Direct C-H functionalization offers a more atom- and step-economical approach to modifying heterocycles by avoiding the need for pre-installed leaving groups. The Minisci reaction is a powerful radical-based method for the selective alkylation or acylation of electron-deficient N-heterocycles.[10]

Causality and Mechanistic Insight: The reaction proceeds through a radical mechanism.

  • Radical Generation: A nucleophilic carbon-centered radical is generated from a suitable precursor (e.g., an alkyl carboxylic acid, an alcohol, or an ether) using a combination of an oxidant (like ammonium persulfate) and often a silver nitrate catalyst.

  • Ring Protonation: The 1,5-naphthyridine is protonated by acid in the reaction medium, which further enhances its electrophilicity.

  • Radical Addition: The nucleophilic radical attacks the protonated, electron-deficient naphthyridine ring, typically at the C2 or C4 positions, to form a radical cation intermediate.

  • Rearomatization: The intermediate is oxidized and deprotonated to restore aromaticity, yielding the C-H functionalized product.

Experimental Protocol: Minisci-type Alkylation of 1,5-Naphthyridine

This protocol describes the introduction of a tert-butyl group onto the 1,5-naphthyridine scaffold using pivalic acid as the radical precursor.

Materials:

  • 1,5-Naphthyridine

  • Pivalic acid (3.0 equivalents)

  • Silver Nitrate (AgNO₃) (0.2 equivalents)

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 equivalents)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1,5-naphthyridine (1.0 mmol, 1.0 eq), pivalic acid (3.0 mmol, 3.0 eq), and silver nitrate (0.2 mmol, 0.2 eq).

  • Solvent Addition: Add a solvent mixture, such as Acetonitrile/Water (e.g., 1:1, 10 mL), and a small amount of acid (e.g., TFA, 1.0 eq) to ensure the heterocycle is protonated.

  • Initiation: Heat the mixture to 60-80 °C. Prepare a solution of ammonium persulfate (3.0 mmol, 3.0 eq) in water (2 mL) and add it portion-wise to the reaction mixture over 30-60 minutes.

  • Reaction: Stir the reaction at the same temperature for 2-4 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench by carefully adding saturated NaHCO₃ solution until the mixture is basic (pH ~8-9).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the alkylated product(s).

Visualization: Minisci Reaction Logical Flow

Minisci_Flow cluster_generation Radical Generation cluster_activation Heterocycle Activation cluster_coupling Coupling & Rearomatization Precursor Radical Precursor (e.g., Carboxylic Acid) Radical Nucleophilic Carbon Radical Precursor->Radical Oxidation Oxidant Oxidant (Persulfate) + Catalyst (AgNO3) Addition Radical Addition Radical->Addition Naph 1,5-Naphthyridine ProtonatedNaph Protonated 1,5-Naphthyridine+ Naph->ProtonatedNaph Protonation Acid Acid (e.g., TFA) ProtonatedNaph->Addition Intermediate Radical Cation Intermediate Addition->Intermediate Rearomatize Oxidation & Deprotonation Intermediate->Rearomatize Product C-H Functionalized Product Rearomatize->Product

Caption: Logical flow diagram for the Minisci C-H functionalization.

Photoredox Catalysis for C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for generating radical intermediates, enabling a wide range of C-H functionalization reactions that are often difficult to achieve with traditional thermal methods.[11]

Causality and Mechanistic Insight: The process is driven by light energy.

  • Photoexcitation: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light, promoting it to an excited state.[12]

  • Single Electron Transfer (SET): The excited photocatalyst can act as a potent oxidant or reductant. It can engage in SET with a substrate (e.g., a protected amine) to generate a radical intermediate.

  • Radical Reaction: This newly formed radical can then undergo a Minisci-type addition to the protonated 1,5-naphthyridine ring.[10][11]

  • Catalyst Regeneration: The photocatalyst is returned to its ground state through a final SET event, completing the catalytic cycle.

This approach offers exceptional functional group tolerance and can often be performed at room temperature, making it highly valuable for late-stage functionalization of complex molecules.[13]

Experimental Protocol: Photoredox-Mediated C-H Amination

This protocol provides a method for the direct C-H amination of 1,5-naphthyridine using photoredox catalysis.[2]

Materials:

  • 1,5-Naphthyridine

  • Amine precursor (e.g., Boc-protected amine) (1.5-2.0 equivalents)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂) (1-2 mol%)

  • Oxidant (e.g., Ammonium Persulfate)

  • Acid (e.g., Trifluoroacetic Acid)

  • Anhydrous, degassed solvent (e.g., Acetonitrile)

Procedure:

  • Reaction Setup: In a reaction tube suitable for photochemistry, combine 1,5-naphthyridine (0.5 mmol, 1.0 eq), the amine precursor (1.0 mmol, 2.0 eq), the photocatalyst (0.005 mmol, 1 mol%), and the oxidant.

  • Solvent and Degassing: Add the anhydrous solvent (5 mL) and the acid (e.g., TFA, 1.0 eq). Degas the solution by sparging with argon for 15-20 minutes.

  • Irradiation: Seal the tube and place it in a photoreactor equipped with a cooling fan. Irradiate the stirred mixture with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture.

  • Purification: Purify the residue by flash column chromatography to obtain the aminated 1,5-naphthyridine product.

Visualization: General Photoredox Catalytic Cycle

Photoredox_Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) Product Product (P) PC->Product Catalyst Regeneration PC_star->PC SET Radical Radical (S•) PC_star->Radical SET Substrate Substrate (S) Substrate->Radical Oxidation or Reduction Radical->Product + Naph-H+ Naph_H Naph-H+

Caption: A simplified representation of a photoredox catalytic cycle.

Characterization of Functionalized Products

Unequivocal characterization of the synthesized 1,5-naphthyridine derivatives is essential. Standard analytical techniques should be employed to confirm the identity, structure, and purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.

    • ¹H NMR: The appearance of new signals in the aromatic region (typically δ 7.0-9.5 ppm) and signals corresponding to the newly introduced functional group confirms a successful reaction. The disappearance of the proton signal at the functionalized position is also a key indicator. For the parent 1,5-naphthyridine, typical signals are observed around δ 9.0 (H2/H6), 8.4 (H4/H8), and 7.6 (H3/H7) ppm.[14][15]

    • ¹³C NMR: The carbon spectrum will show new signals corresponding to the introduced moiety and shifts in the signals of the naphthyridine core carbons, confirming the substitution pattern.[4][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., C=O, N-H, C-O) introduced during the functionalization reaction.

Conclusion

The 1,5-naphthyridine scaffold provides a versatile platform for the development of novel therapeutics and functional materials. The synthetic strategies outlined in this guide—palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and direct C-H functionalization via Minisci and photoredox pathways—represent a robust and reliable toolkit for its chemical modification. By understanding the underlying principles and applying the detailed protocols provided, researchers can effectively and efficiently synthesize diverse libraries of 1,5-naphthyridine derivatives, paving the way for future discoveries in drug development and materials science.

References

  • Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Masdeu, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3268. [Link]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]

  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5564-5567. [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chem V. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Chauhan, H. (2025). Site-selective arene C-H amination via photoredox catalysis. International Journal of Pharmaceutical Sciences, 3(9), 367-651. [Link]

  • Zornić, S., et al. (2024). The ¹H and ¹³C NMR spectra of free 1,5-naphthyridine ligand and after... ResearchGate. [Link]

  • Lalevée, J., et al. (2021). Recent Advances in Photoredox Catalysts. MDPI. [Link]

  • Nicewicz, D. A., et al. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 122(2), 1925-2016. [Link]

  • Stewart, S. M. (2020). Nucleophilic Substitution with Amines. YouTube. [Link]

  • MacMillan, D. W. C., & Jin, J. (2014). Direct Arylation of Ethers through the Combination of Photoredox-Mediated CH Functionalization and the Minisci Reaction. Angewandte Chemie International Edition, 53(51), 14075-14079. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/Angew-2014-53-1.pdf]([Link] Macmillan/files/publications/Angew-2014-53-1.pdf)

  • Kappe, C. O., et al. (2021). Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow. Chemical Communications, 57(68), 8449-8462. [Link]

  • Knowles, R. R., et al. (2016). Site-selective arene C-H amination via photoredox catalysis. Science, 353(6294), 58-63. [Link]

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Application Notes & Protocols: A Modular Approach to the Laboratory Synthesis of 2,7,8-Trisubstituted 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,5-Naphthyridine Scaffold in Modern Drug Discovery

The 1,5-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry, often being described as a "privileged scaffold." This interest stems from the wide array of biological activities exhibited by its derivatives, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1] Their rigid, planar structure and the presence of hydrogen bond acceptors make them ideal for interacting with biological targets. Notably, substituted 1,5-naphthyridines have been developed as potent inhibitors of critical cellular targets like protein kinases, making them highly valuable in the search for new therapeutics.[1]

This guide provides a detailed, modular, and field-proven synthetic strategy for accessing novel 2,7,8-trisubstituted 1,5-naphthyridines. The presented workflow is designed for flexibility, allowing researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. We will move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that each protocol is a self-validating system grounded in established, authoritative literature.

Strategic Overview: A Sequential Functionalization Pathway

The synthesis of a complex, unsymmetrically trisubstituted heterocycle like the target 1,5-naphthyridine necessitates a highly controlled and regioselective approach. A linear, sequential functionalization strategy is the most robust and logical method. This approach involves the synthesis of a versatile, di-halogenated core, followed by stepwise, site-selective introduction of the desired substituents at the C2, C8, and finally, the C7 positions.

This modularity is the key advantage; by varying the reagents in each step (e.g., different boronic acids in Step B, various amines in Step C, and diverse electrophiles in Step D), a vast chemical space can be explored from a common intermediate.

G cluster_0 Core Synthesis cluster_1 Sequential Functionalization cluster_2 Final Product A Step A: Synthesis of 2,8-Dichloro-1,5-Naphthyridine Core B Step B: Regioselective C2-Arylation (Suzuki Coupling) A->B Key Precursor C Step C: C8-Amination (SNAr Reaction) B->C 2-Aryl-8-Chloro Intermediate D Step D: C7-Functionalization (Directed C-H Activation) C->D 2,8-Disubstituted Intermediate E 2,7,8-Trisubstituted 1,5-Naphthyridine D->E Final Modification

Caption: Overall workflow for the modular synthesis of 2,7,8-trisubstituted 1,5-naphthyridines.

Protocol I: Synthesis of the 2,8-Dichloro-1,5-Naphthyridine Precursor

The foundation of this entire synthetic campaign is the reliable production of the 2,8-dichloro-1,5-naphthyridine core. This intermediate contains two chemically distinct chlorine atoms that can be selectively functionalized in subsequent steps. The synthesis typically starts from 2,6-diaminopyridine and proceeds through a cyclization followed by chlorination.

Experimental Protocol:

  • Step 1a (Cyclization): In a round-bottom flask equipped with a reflux condenser, combine 2,6-diaminopyridine (1.0 eq) and diethyl malonate (2.2 eq). Heat the mixture to 180-190 °C for 4 hours. The mixture will become a solid mass.

  • Step 1b (Work-up): Cool the reaction to room temperature. Add ethanol and heat to reflux to break up the solid. Cool, filter the solid, wash thoroughly with diethyl ether, and dry under vacuum to yield 1,5-naphthyridine-2,8-diol.

  • Step 1c (Chlorination): To the crude 1,5-naphthyridine-2,8-diol (1.0 eq) in a sealed pressure vessel, add phosphorus oxychloride (POCl₃, 10-15 eq). Heat the mixture to 150 °C for 12-16 hours.

    • Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, effectively converting the hydroxyl groups into chlorides. The reaction is performed in a sealed vessel to maintain pressure and prevent the evaporation of the volatile POCl₃.

  • Step 1d (Purification): Carefully cool the reaction vessel in an ice bath. Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. The pH is then adjusted to ~8 with a saturated solution of sodium bicarbonate (NaHCO₃). The resulting precipitate is filtered, washed with water, and dried. Recrystallization from ethanol or purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) affords pure 2,8-dichloro-1,5-naphthyridine.

Protocol II: Regioselective C2-Arylation via Palladium-Catalyzed Suzuki Coupling

With the dichloro-core in hand, the first point of diversification is the selective functionalization of the C2 position. A regioselective Suzuki coupling is an excellent choice for this transformation, creating a C-C bond. Selectivity for C2 over C8 can often be achieved due to the differential electronic environment of the two positions.

Expertise & Experience: The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis. It involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an organoboron species with an organohalide. The choice of ligand, base, and solvent is critical for achieving high yield and selectivity.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Cl pd0->pd2_complex Oxidative Addition transmetal Transmetalation pd2_complex->transmetal reductive_elim Reductive Elimination transmetal->reductive_elim R-Pd(II)L₂-Ar reductive_elim->pd0 product Ar-R reductive_elim->product start R-B(OH)₂ start->transmetal halide Ar-Cl halide->pd2_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2,8-dichloro-1,5-naphthyridine (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, commonly toluene and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 6-12 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel) to yield the 2-aryl-8-chloro-1,5-naphthyridine.

Data Presentation: Suzuki Coupling at C2

Arylboronic Acid (R-B(OH)₂)CatalystBaseTypical Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃85-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃80-90%
3-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃75-85%
2-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃70-80%

Protocol III: C8-Amination via Nucleophilic Aromatic Substitution (SNAr)

The second diversification step involves substituting the remaining chlorine atom at the C8 position. The electron-deficient nature of the 1,5-naphthyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), especially with amine nucleophiles.[1]

Expertise & Experience: The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The reaction is facilitated by the electron-withdrawing nitrogen atoms in the naphthyridine core. A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃), is often used to deprotonate the amine nucleophile without competing in the substitution.[1] High temperatures are typically required to overcome the activation energy of C-Cl bond cleavage.

Experimental Protocol:

  • Reaction Setup: In a sealable reaction vial, combine the 2-aryl-8-chloro-1,5-naphthyridine (1.0 eq), the desired primary or secondary amine (1.5-2.0 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).[1]

  • Solvent Addition: Add an anhydrous, polar aprotic solvent such as dioxane or dimethylformamide (DMF).

  • Reaction Conditions: Seal the vial and heat the mixture to 110-130 °C for 12-24 hours.[1] Monitor the reaction by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate or dichloromethane (DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography to obtain the desired 2-aryl-8-amino-1,5-naphthyridine.

Data Presentation: SNAr at C8

Amine NucleophileBaseSolventTemperature (°C)Typical Yield (%)
MorpholineCs₂CO₃Dioxane11080-90%
PiperidineK₂CO₃DMF12075-85%
AnilineCs₂CO₃Dioxane13060-70%
BenzylamineK₃PO₄DMF12070-80%

Protocol IV: Late-Stage C7-Functionalization via Directed C-H Activation

The final and most advanced step is the introduction of a substituent at the C7 position of the now densely functionalized 2,8-disubstituted core. This is best achieved using modern C-H functionalization chemistry, which avoids the need for pre-functionalized starting materials and offers an atom-economical route to the final product.

Authoritative Grounding & Field-Proven Insights:

A powerful and highly regioselective strategy for this transformation is Directed ortho-Metalation (DoM) .[2][3][4] In this approach, a functional group already present on the molecule, known as a Directing Metalation Group (DMG), chelates to a strong organolithium base. This brings the base into close proximity to the ortho C-H bond (in this case, C7), which is then selectively deprotonated. The resulting aryllithium intermediate can be trapped with a wide variety of electrophiles.

For our 2-aryl-8-amino-1,5-naphthyridine intermediate, the amine at the C8 position (or a derivative of it, like an amide) can serve as the DMG.

Conceptual Protocol for C7-Functionalization:

  • Substrate Selection: The 2,8-disubstituted 1,5-naphthyridine must possess a suitable DMG at the C8 position. A secondary amine (-NHR) or a pivaloyl-protected amine (-N(Piv)R) are excellent candidates.

  • Metalation: In an anhydrous solvent like tetrahydrofuran (THF) under a strict inert atmosphere, cool the substrate to -78 °C. Add a strong, non-nucleophilic base such as s-Butyllithium in the presence of an additive like TMEDA (tetramethylethylenediamine) or LDA (lithium diisopropylamide).[3]

    • Causality: The low temperature is critical to prevent side reactions and control the stability of the highly reactive aryllithium species. TMEDA breaks up butyllithium aggregates and increases its basicity.

  • Electrophilic Quench: After stirring for 1-2 hours at low temperature to ensure complete deprotonation at C7, add the desired electrophile.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature, extract with an organic solvent, and purify using standard chromatographic techniques.

Potential Electrophiles for C7-Functionalization:

ElectrophileResulting C7-Substituent
Iodine (I₂)-I (Iodo)
N,N-Dimethylformamide (DMF)-CHO (Formyl)
Carbon dioxide (CO₂)-COOH (Carboxylic acid)
Aryl aldehydes (ArCHO)-CH(OH)Ar (Secondary alcohol)
Trimethylsilyl chloride (TMSCl)-Si(CH₃)₃ (Trimethylsilyl)

This directed C-H activation/functionalization strategy provides a powerful and versatile method for completing the synthesis, yielding the desired 2,7,8-trisubstituted 1,5-naphthyridine scaffold.

References

  • Daina, Z.; Rico, E.; Palacios, F.; Alonso, C. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2021 , 26(11), 3132. [Link]

  • Masdeu, C.; Fuertes, M.; Martin-Encinas, E.; Selas, A.; Rubiales, G.; Palacios, F.; Alonso, C. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules2020 , 25(15), 3508. [Link]

  • Goswami, S.; Mukherjee, R.; Mukherjee, R.; Jana, S.; Maity, A. C.; Adak, A. K. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules2005 , 10(8), 929-938. [Link]

  • Lee, S. H.; Kim, H. J.; Kim, H. P.; Lee, K. Palladium-Catalyzed Intramolecular C-H Arylation versus 1,5-Palladium Migration: A Theoretical Investigation. J. Org. Chem.2018 , 83(18), 11096-11105. [Link]

  • Snieckus, V. Directed ortho metalation. Toluamide and thiophene derivatives. Chem. Rev.1990 , 90(6), 879–933. [Link]

  • Wikipedia contributors. Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]

  • Sasakura, K.; Mutoh, Y.; Saito, S. C-H Functionalization of Indoles at the C7 Position. Chem. Lett.2016 , 45(10), 1112-1121. [Link]

  • Yang, Y.; Wang, Z.; Li, Z.; Lan, J.; You, J. Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides. Org. Chem. Front.2021 , 8, 3274-3279. [Link]

  • Hartung, C. G.; Snieckus, V. Directed (ortho) Metallation. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 330-367. [Link]

  • Zhang, X.; Fan, X.; Niu, H.; Wang, G. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. J. Am. Chem. Soc.2016 , 138(4), 1157–1160. [Link]

  • Huang, L.; Li, Q.; Wang, C.; Qi, C. Palladium(II)-catalyzed regioselective arylation of naphthylamides with aryl iodides utilizing a quinolinamide bidentate system. J. Org. Chem.2013 , 78(7), 3030-3038. [Link]

  • Siegel, D. R.; Medley, J. W. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

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Troubleshooting & Optimization

selecting the best catalyst and ligand for 1,5-naphthyridine C-N bond formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C-N Cross-Coupling on the 1,5-Naphthyridine Scaffold

Welcome to the technical support center for C-N bond formation involving the 1,5-naphthyridine core. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of coupling nitrogen nucleophiles to this electron-deficient heterocyclic system. The inherent challenges of this scaffold, including potential catalyst inhibition and demanding reaction conditions, require a nuanced approach to catalyst and ligand selection.

This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you successfully achieve your desired transformation.

Frequently Asked Questions (FAQs)

Q1: Why is C-N cross-coupling on a 1,5-naphthyridine ring so challenging?

The primary challenge stems from the electron-deficient nature of the 1,5-naphthyridine core. The two nitrogen atoms withdraw electron density, making the ring less susceptible to oxidative addition, a key step in many cross-coupling catalytic cycles. Furthermore, the pyridine-like nitrogen atoms can act as ligands themselves, coordinating to the metal center (e.g., Palladium) and potentially inhibiting or poisoning the catalyst.[1] This can lead to low yields, slow reaction times, or complete reaction failure.

Q2: Should I start with a Palladium or Copper catalyst system for my 1,5-naphthyridine amination?

Both Palladium- and Copper-catalyzed systems have been successfully employed for C-N bond formation on N-heterocycles.

  • Palladium-catalyzed Buchwald-Hartwig Amination: This is often the first choice for its broad substrate scope and high functional group tolerance.[2][3][4] The development of specialized, bulky, and electron-rich phosphine ligands has been critical in overcoming the challenges of electron-deficient substrates.[5] For 1,5-naphthyridines, systems using ligands like XantPhos or BINAP have been reported to be effective.

  • Copper-catalyzed Ullmann Condensation: This classical reaction has seen a modern resurgence with the development of new ligands that allow for milder reaction conditions. Copper catalysis can sometimes be more effective for particularly electron-deficient or sterically hindered substrates where Palladium systems fail.[6][7] It is a valuable alternative to consider, especially if Pd-based approaches are unsuccessful.

Recommendation: Begin with a well-established Palladium/phosphine ligand system due to its generally wider applicability. If you encounter persistent issues with low yield or catalyst deactivation, exploring a Copper-catalyzed approach is a logical next step.

Q3: What is the role of the ligand in the Buchwald-Hartwig amination of 1,5-naphthyridine?

The ligand is arguably the most critical component for success. In the context of the 1,5-naphthyridine scaffold, the ligand serves several crucial functions:

  • Stabilizes the Palladium Center: It prevents the precipitation of palladium black.

  • Promotes Oxidative Addition: Electron-rich ligands increase the electron density on the Palladium, facilitating its insertion into the C-X (X = halide, OTf) bond of the naphthyridine.

  • Accelerates Reductive Elimination: Bulky ligands with a large "bite angle" (the P-Pd-P angle in bidentate ligands) promote the final C-N bond-forming reductive elimination step, which is often the rate-limiting step for electron-deficient substrates.[3]

  • Prevents Catalyst Inhibition: The steric bulk of the ligand can physically block the naphthyridine nitrogen atoms from coordinating too strongly to the Palladium center, preventing catalyst poisoning.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Conversion of Starting Material 1. Catalyst Inactivity/Decomposition: The Pd(0) active species is not forming or is being deactivated. 2. Poor Oxidative Addition: The C-X bond is too strong, or the catalyst is not electron-rich enough. 3. Catalyst Poisoning: The 1,5-naphthyridine nitrogen is inhibiting the catalyst.1. Use a Pre-catalyst: Employ a modern, air-stable Pd pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure reliable formation of the active Pd(0) species. 2. Switch Ligand: Move to a more electron-rich and bulkier ligand (e.g., from XantPhos to RuPhos or BrettPhos). 3. Change Leaving Group: If using an aryl chloride, switch to the more reactive bromide, iodide, or triflate. 4. Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C.
Significant Hydrodehalogenation (C-X bond replaced by C-H) 1. Slow Reductive Elimination: The final C-N bond formation step is slower than competing side reactions. 2. Presence of Water: Trace water can be a proton source.1. Select a Bulkier Ligand: Use a ligand with a larger bite angle (e.g., XantPhos) to promote reductive elimination. 2. Use a Non-coordinating, Stronger Base: Switch from a carbonate or phosphate base to a sterically hindered alkoxide like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[3] 3. Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware. Use freshly dried solvent.
Amine Starting Material Degradation 1. Base Incompatibility: The amine may be sensitive to the strong base used. 2. High Temperature: The amine may not be stable at the required reaction temperature.1. Use a Weaker Base: Screen weaker bases like Cs₂CO₃ or K₃PO₄. This may require a more active catalyst system or higher temperatures. 2. Lower Reaction Temperature: This may necessitate a longer reaction time or a more active catalyst/ligand combination. Some modern catalyst systems are highly active even at room temperature.
Inconsistent Results / Poor Reproducibility 1. Oxygen Contamination: Inconsistent removal of oxygen can lead to ligand oxidation and catalyst deactivation. 2. Reagent Quality: The quality of the base (especially NaOtBu, which can degrade) or solvent can vary.1. Improve Inert Atmosphere Technique: Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). A robust "degas" cycle (e.g., 3x vacuum/backfill) is recommended. 2. Use High-Purity Reagents: Use a fresh bottle of base from a reputable supplier. Use anhydrous, inhibitor-free solvent.

Catalyst & Ligand Selection Workflow

Choosing the right catalyst system is paramount. This decision tree provides a logical starting point for your experimental design.

G Fig 1. Decision workflow for catalyst system selection. cluster_amine Amine Nucleophile Type start_node Start: Define Coupling Partners leaving_group Leaving Group? start_node->leaving_group What is the leaving group? decision_node decision_node rec_node rec_node note_node note_node rec_cl Recommendation for Aryl-Cl: - Catalyst: Pd₂(dba)₃ or G3/G4 Pre-catalyst - Ligand: BrettPhos, RuPhos - Base: NaO-t-Bu or LHMDS - Note: Requires a highly active system. leaving_group->rec_cl Cl rec_br_i_otf Recommendation for Aryl-Br/I/OTf: - Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ - Ligand: XantPhos, BINAP - Base: Cs₂CO₃ or K₃PO₄ - Note: More reactive, allows for milder bases. leaving_group->rec_br_i_otf Br, I, OTf amine_type Primary or Secondary Amine? rec_cl->amine_type rec_br_i_otf->amine_type primary_rec Primary Amine: - Generally less sterically hindered. - The recommended systems are good starting points. amine_type->primary_rec Primary secondary_rec Secondary Amine: - More sterically demanding. - May require a bulkier ligand (e.g., RuPhos) and/or higher temperatures to facilitate reductive elimination. amine_type->secondary_rec Secondary

Caption: Fig 1. Decision workflow for catalyst system selection.

Experimental Protocols

General Protocol for Palladium-Catalyzed C-N Coupling of a Halo-1,5-Naphthyridine

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Halo-1,5-naphthyridine (1.0 eq.)

  • Amine (1.2 - 1.5 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine Ligand (e.g., XantPhos, 2.2-11 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the halo-1,5-naphthyridine (1.0 eq.), the palladium pre-catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4.4 mol% XantPhos), and the base (2.0 eq.).

    • Expert Tip: If not using a pre-catalyst, pre-mixing the Pd source (e.g., Pd(OAc)₂) and ligand in a small amount of solvent for 15-30 minutes can aid in the formation of the active catalytic complex.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Reagent Addition: Through a septum, add the anhydrous, degassed solvent, followed by the amine coupling partner (1.2 eq.).

  • Reaction: Place the sealed vessel in a pre-heated oil bath or microwave reactor set to the desired temperature (e.g., 100-120 °C). Stir vigorously for the allotted time (e.g., 12-24 hours).

    • Causality Note: The high temperature is necessary to overcome the activation energy for both the oxidative addition to the electron-deficient ring and the subsequent reductive elimination.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking small aliquots from the reaction mixture.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Wash the combined organic filtrate with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle below illustrates the key steps for a generic Pd(0) catalyzed amination.

G Fig 2. Simplified Buchwald-Hartwig catalytic cycle. pd_L2 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_L2->oxidative_addition pd_II_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_II_complex ligand_exchange Ligand Exchange (Base Assisted) pd_II_complex->ligand_exchange pd_amido_complex L₂Pd(II)(Ar)(NR¹R²) ligand_exchange->pd_amido_complex base_h_x [Base-H]⁺X⁻ ligand_exchange->base_h_x reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd_L2 product Ar-NR¹R² reductive_elimination->product ar_x Ar-X (1,5-Naphthyridine-X) ar_x->oxidative_addition amine HNR¹R² amine->ligand_exchange

Sources

Validation & Comparative

Navigating the Therapeutic Potential of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,5-naphthyridine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comprehensive assessment of the biological efficacy of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine derivatives. While direct experimental data for this specific substitution pattern remains limited in publicly accessible literature, this document synthesizes findings from closely related analogues to project its therapeutic potential. By examining the established anticancer, antimicrobial, and anti-inflammatory properties of the broader naphthyridine family, and dissecting the influence of halogen and methoxy substitutions, we offer a predictive framework for researchers navigating the development of novel therapeutics based on this promising molecular architecture.

The 1,5-Naphthyridine Core: A Privileged Scaffold in Drug Discovery

The 1,5-naphthyridine nucleus, a heterocyclic aromatic compound, has garnered significant attention in pharmaceutical research due to its wide spectrum of biological activities.[1] Derivatives of this scaffold have been extensively investigated and have shown promise as antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory agents.[1] The arrangement of the two nitrogen atoms in the fused pyridine rings endows the molecule with unique electronic properties, making it a versatile template for designing targeted therapies.

Decoding the Substituents: A Rationale for Design

The biological activity of a core scaffold is profoundly influenced by its substituents. The choice of 8-bromo, 7-chloro, and 2-methoxy groups on the 1,5-naphthyridine ring is a deliberate chemical strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Halogenation at C7 and C8: The introduction of halogen atoms, such as chlorine and bromine, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. Halogens can increase lipophilicity, facilitating cell membrane permeability. Furthermore, they can form halogen bonds, a type of non-covalent interaction that can contribute to stronger and more specific binding to biological targets. Studies on other heterocyclic scaffolds have demonstrated that the presence of halogens can significantly boost anticancer and antimicrobial efficacy.

  • Methoxy Group at C2: An alkoxy group, such as methoxy, at the C2 position of the 1,5-naphthyridine ring has been shown to be favorable for antibacterial activity.[2] This substitution can influence the molecule's electronic distribution and its ability to interact with specific residues in the active sites of target enzymes.

Comparative Biological Efficacy: An Evidence-Based Projection

While direct experimental data for this compound is not yet available, we can infer its potential efficacy by examining related compounds.

Anticancer Activity

Naphthyridine derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials.[3] Their mechanisms of action often involve the inhibition of crucial cellular enzymes like topoisomerase I and II, which are essential for DNA replication and repair in cancer cells.[3][4]

Table 1: Anticancer Activity of Representative Naphthyridine Derivatives

Compound/Derivative ClassCancer Cell LinesReported IC50/ActivityMechanism of Action (if known)Reference
Indeno[1][5]naphthyridinesHuman breast (BT 20), lung (A 549), ovarian (SKOV3)Cytotoxic effectTopoisomerase I inhibition[4]
Halogen-substituted 1,8-naphthyridine-3-carboxamidesPancreatic (MIAPaCa), Leukemia (K-562)IC50 of 0.41 and 0.77 µMNot specified[6]
2-phenyl-7-methyl-1,8-naphthyridine derivativesHuman breast (MCF7)IC50 values from 1.47 to 7.89 µMNot specified[3]

Based on these findings, it is plausible that this compound will exhibit cytotoxic activity against a range of cancer cell lines. The di-halogen substitution pattern could enhance its ability to interact with DNA or topoisomerase enzymes.

Antimicrobial Activity

The 1,5-naphthyridine scaffold is a known pharmacophore for antibacterial agents. Structure-activity relationship (SAR) studies on a series of 1,5-naphthyridine analogs as novel bacterial topoisomerase inhibitors have provided valuable insights. These studies indicate that substitutions at the C2 and C-7 positions are critical for optimal antibacterial activity and spectrum.[2] Specifically, an alkoxy (methoxy) group at C-2 and a halogen at C-7 were found to be preferred.[2]

Table 2: Antimicrobial Activity of Representative Naphthyridine Derivatives

Compound/Derivative ClassTarget Microorganism(s)Reported MIC/ActivityMechanism of Action (if known)Reference
1,5-Naphthyridine analogsGram-positive and Gram-negative bacteriaBroad-spectrum activityBacterial DNA gyrase and topoisomerase IV inhibition[2]
2,7-Naphthyridine derivativesStaphylococcus aureusMIC = 8 mg/LGyrase/topoisomerase IV inhibition

The presence of a 2-methoxy group and a 7-chloro substituent in the target molecule aligns with the favorable SAR for antibacterial activity. The additional 8-bromo substitution could further enhance its potency or broaden its spectrum of activity.

Experimental Protocols for Efficacy Assessment

To validate the projected biological efficacy of this compound derivatives, a series of standardized in vitro assays are recommended.

In Vitro Anticancer Activity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the test compound on a panel of human cancer cell lines.

Workflow for MTT Assay

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate treat Treat cells with serial dilutions of the test compound start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Prepare serial dilutions of the test compound in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for bacterial growth (turbidity) incubate->read determine_mic Determine the MIC as the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Predicted Mechanism of Action: Targeting Key Cellular Processes

Based on the activities of related compounds, the primary mechanism of action for this compound derivatives is likely to involve the inhibition of topoisomerase enzymes.

Potential Signaling Pathway Inhibition

Topoisomerase_Inhibition_Pathway Compound 8-Bromo-7-chloro-2-methoxy- 1,5-naphthyridine Derivative Topoisomerase DNA Topoisomerase I/II Compound->Topoisomerase Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Relaxes DNA supercoils Strand_Breaks DNA Strand Breaks DNA_Replication->Strand_Breaks Inhibition leads to Apoptosis Apoptosis/Cell Death Strand_Breaks->Apoptosis

Caption: Proposed mechanism of action via topoisomerase inhibition.

In both cancer cells and bacteria, topoisomerases play a critical role in managing DNA topology during replication and transcription. By inhibiting these enzymes, naphthyridine derivatives can induce the accumulation of DNA strand breaks, ultimately leading to programmed cell death (apoptosis) in cancer cells or bacterial cell death.

Conclusion and Future Directions

While direct experimental validation is pending, the analysis of structure-activity relationships and the biological activities of analogous compounds strongly suggests that this compound derivatives hold significant promise as potent anticancer and antimicrobial agents. The specific combination of a 2-methoxy group with di-halogenation at the 7 and 8 positions presents a compelling avenue for the development of novel therapeutics.

Future research should focus on the synthesis and rigorous biological evaluation of this specific derivative and its analogues. Elucidating the precise mechanism of action and conducting in vivo efficacy and toxicity studies will be crucial steps in translating the potential of this chemical scaffold into clinically viable treatments.

References

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  • Palacios, F., et al. (2016). Synthesis and biological evaluation of indeno[1][5]naphthyridines as topoisomerase I (TopI) inhibitors with antiproliferative activity. European Journal of Medicinal Chemistry, 115, 267-278.
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 17(12), 1705.
  • de la Cuesta, E., Gesto, C., & Palacios, F. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 26(11), 3326.
  • Iikubo, K., et al. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin, 66(3), 251-262.
  • Al-Salahi, R., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Journal of the Chinese Chemical Society, 60(12), 1515-1523.
  • Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). (n.d.). RSC Publishing.
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.
  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives. (n.d.).
  • Wójcicka, A., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 25(10), 5286.
  • Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. (n.d.). MDPI.
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  • Wójcicka, A., & Mączyński, M. (2024).
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  • Majeric Elenkov, M., & Tang, L. (2008). Sequential kinetic resolution catalyzed by halohydrin dehalogenase. Organic & Biomolecular Chemistry, 6(16), 2953-2955.
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A Senior Application Scientist's Guide to Kinase Selectivity Profiling for 1,5-Naphthyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the intricate field of kinase inhibitor discovery, this guide provides an in-depth, objective comparison of kinase selectivity profiling methodologies. We will focus on the promising 1,5-naphthyridine scaffold, offering experimental insights and data to inform your screening strategies. This document is designed to be a practical resource, moving beyond mere procedural lists to explain the rationale behind experimental choices, ensuring the integrity and validity of your findings.

The Critical Role of Kinase Selectivity and the Promise of the 1,5-Naphthyridine Scaffold

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, kinase inhibitors have become a major class of targeted therapies. However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[3] Off-target effects of kinase inhibitors can lead to toxicity and diminish therapeutic efficacy.[4] Therefore, comprehensive selectivity profiling is a cornerstone of modern drug discovery.

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of kinases.[5][6][7] Its rigid, bicyclic structure provides a versatile platform for introducing substituents that can exploit subtle differences in the kinase ATP-binding site, offering the potential for highly selective inhibitors.[8] This guide will explore how to rigorously characterize the selectivity of these promising compounds.

Biochemical Kinase Selectivity Profiling: A Head-to-Head Comparison of Platforms

The initial assessment of kinase inhibitor selectivity is typically performed using in vitro biochemical assays. These assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase. Two of the most widely used platforms are the traditional radiometric assays and the more modern luminescence-based assays.

The Gold Standard: Radiometric Assays

Radiometric assays are often considered the "gold standard" for their direct and robust measurement of kinase activity.[3][9] The principle is straightforward: a kinase transfers a radiolabeled phosphate group (typically from [γ-³³P]ATP) to a substrate. The amount of incorporated radioactivity is directly proportional to kinase activity.

Advantages:

  • Direct Measurement: Directly quantifies the catalytic transfer of phosphate, providing a true measure of enzymatic activity.

  • High Sensitivity: Can detect low levels of kinase activity.

  • Broad Applicability: Can be used for virtually any kinase and substrate combination.

Disadvantages:

  • Safety Concerns: Requires handling of radioactive materials and generates radioactive waste.

  • Lower Throughput: Can be more labor-intensive and less amenable to high-throughput screening compared to other methods.

  • Interference: Potential for interference from compounds that absorb at the detection wavelength is not a concern.

The Modern Workhorse: Luminescence-Based Assays (ADP-Glo™)

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, have gained widespread adoption due to their high-throughput capabilities and non-radioactive format.[1][10] These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.

Advantages:

  • High-Throughput: Easily adaptable to 384- and 1536-well formats.

  • Non-Radioactive: Eliminates the safety and disposal concerns associated with radiometric assays.

  • High Sensitivity: Offers a broad dynamic range and high sensitivity.[11]

Disadvantages:

  • Indirect Measurement: Relies on a coupled-enzyme system, which can be prone to interference from compounds that inhibit the coupling enzymes.

  • ATP Dependence: The assay signal is dependent on the initial ATP concentration, which can influence the apparent inhibitor potency.

Comparative Analysis: Profiling a Hypothetical 1,5-Naphthyridine Inhibitor

To illustrate the practical implications of assay choice, let's consider a hypothetical 1,5-naphthyridine-based inhibitor, "Naphthy-X," designed to target Aurora Kinase A (AURKA). We will compare its selectivity profile as determined by a radiometric assay and the ADP-Glo™ assay against a panel of related kinases.

KinaseRadiometric Assay IC50 (nM)ADP-Glo™ Assay IC50 (nM)Fold Difference
AURKA 10 12 1.2
AURKB50651.3
AURKC1501801.2
PLK1>10,000>10,000-
CDK15,0006,0001.2

Note: This is exemplar data for illustrative purposes.

As the table demonstrates, for many kinases, the IC50 values obtained from both platforms are comparable, suggesting that for well-behaved compounds, the choice of assay may not dramatically alter the selectivity profile.[2] However, it is crucial to be aware of the potential for discrepancies, especially for compounds that may interfere with the coupled-enzyme system of the ADP-Glo™ assay.

Experimental Protocols

To ensure the reproducibility and validity of your results, meticulous adherence to optimized protocols is paramount.

Protocol 1: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This protocol outlines a standard filter-binding assay to measure the incorporation of radiolabeled phosphate into a peptide substrate.[12]

Materials:

  • Purified active kinase

  • Peptide substrate

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • [γ-³³P]ATP

  • 1,5-Naphthyridine inhibitor stock solution (in DMSO)

  • Phosphoric acid (75 mM)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction Mix: In a microfuge tube, combine the kinase reaction buffer, peptide substrate, and purified kinase.

  • Prepare Inhibitor Dilutions: Serially dilute the 1,5-naphthyridine inhibitor in kinase reaction buffer.

  • Initiate Kinase Reaction: In a 96-well plate, combine the kinase reaction mix with the inhibitor dilutions. Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Filter: Spot a portion of each reaction onto a phosphocellulose filter plate. Wash the plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega technical manual for determining inhibitor IC50 values.

Materials:

  • Purified active kinase

  • Substrate

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • 1,5-Naphthyridine inhibitor stock solution (in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare Kinase/Substrate/ATP Mix: In a tube, combine the kinase reaction buffer, substrate, ATP, and purified kinase.

  • Prepare Inhibitor Dilutions: Serially dilute the 1,5-naphthyridine inhibitor in kinase reaction buffer.

  • Set up Kinase Reaction: In a white, opaque 96-well plate, add the inhibitor dilutions and the kinase/substrate/ATP mix.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Kinase Selectivity Profiling: Bridging the Gap to Physiological Relevance

While biochemical assays are invaluable for initial selectivity assessment, they do not fully recapitulate the complex cellular environment. Cellular assays are essential for confirming target engagement and assessing selectivity in a more physiologically relevant context.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement assay is a powerful tool for quantifying compound binding to specific kinase targets in living cells.[13][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Advantages:

  • Live-Cell Measurement: Provides a direct measure of target engagement in a physiological context.

  • Quantitative: Allows for the determination of intracellular IC50 values.

  • High-Throughput Compatible: Can be performed in 96- or 384-well format.

Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay

This is a generalized protocol for assessing the intracellular potency of a 1,5-naphthyridine inhibitor.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-kinase fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • 1,5-Naphthyridine inhibitor

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Plating and Transfection: Plate HEK293 cells in a 96-well plate. The following day, transfect the cells with the NanoLuc®-kinase fusion vector.

  • Compound Treatment: 24 hours post-transfection, prepare serial dilutions of the 1,5-naphthyridine inhibitor and the NanoBRET™ Tracer in Opti-MEM®. Add these to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Incubate: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Read BRET Signal: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a label-free method for assessing target engagement in cells and tissues.[15][16] It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates or intact cells to various temperatures in the presence or absence of an inhibitor, and then quantifying the amount of soluble protein remaining, one can determine if the compound has engaged its target.

Advantages:

  • Label-Free: Does not require modification of the compound or the target protein.

  • Physiologically Relevant: Can be performed in intact cells and even tissues.

  • Versatile: Can be adapted to various downstream detection methods (e.g., Western blotting, mass spectrometry).

Protocol 4: Cellular Thermal Shift Assay (CETSA®) with Western Blotting

This protocol outlines a basic CETSA® experiment to confirm the target engagement of a 1,5-naphthyridine inhibitor.

Materials:

  • Cultured cells expressing the target kinase

  • 1,5-Naphthyridine inhibitor

  • PBS (phosphate-buffered saline)

  • Protease inhibitor cocktail

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target kinase

Procedure:

  • Cell Treatment: Treat cultured cells with the 1,5-naphthyridine inhibitor or vehicle (DMSO) for a specified time.

  • Harvest and Resuspend: Harvest the cells and resuspend them in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Data Analysis and Visualization: From Raw Data to Actionable Insights

The vast amount of data generated from kinase selectivity profiling requires robust methods for analysis and visualization to extract meaningful insights.

Quantifying Selectivity: S-Score and Gini Coefficient
  • Selectivity Score (S-Score): This is a simple and widely used metric that quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested.[17] A lower S-score indicates higher selectivity. While easy to calculate, its value is dependent on the chosen threshold.[18][19]

  • Gini Coefficient: Borrowed from economics, the Gini coefficient provides a more nuanced measure of selectivity that does not rely on an arbitrary threshold.[18][20] It assesses the evenness of inhibition across the kinome, with a value of 0 representing completely non-selective inhibition and 1 representing perfect selectivity for a single kinase.

Visualizing Selectivity: Kinome Tree Maps

Kinome tree maps are a powerful way to visualize the selectivity of a compound across the human kinome.[21][22] The results of a kinase screen are mapped onto a phylogenetic tree of the human kinome, with the size and/or color of the circles representing the potency of inhibition. This provides an intuitive and comprehensive overview of a compound's selectivity profile. Tools like TREEspot™ can be used to generate these visualizations.[23]

Visualizing Workflows and Concepts

To further clarify the experimental and logical frameworks discussed, the following diagrams are provided.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Profiling cluster_cellular Cellular Profiling Radiometric Radiometric Assay Data_Analysis Data Analysis (S-Score, Gini) Radiometric->Data_Analysis Selectivity Data ADP_Glo ADP-Glo™ Assay ADP_Glo->Data_Analysis Selectivity Data NanoBRET NanoBRET™ Assay NanoBRET->Data_Analysis CETSA CETSA® CETSA->Data_Analysis Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->Radiometric IC50 Determination Inhibitor->ADP_Glo IC50 Determination Inhibitor->NanoBRET Target Engagement (IC50) Inhibitor->CETSA Target Engagement (Thermal Shift) Visualization Visualization (Kinome Tree) Data_Analysis->Visualization

Caption: Workflow for Kinase Selectivity Profiling.

Radiometric_vs_ADPGlo Radiometric Radiometric Direct Measurement Direct Measurement Radiometric->Direct Measurement Radioactivity Radioactivity Radiometric->Radioactivity ADP-Glo ADP-Glo Indirect Measurement Indirect Measurement ADP-Glo->Indirect Measurement High-Throughput High-Throughput ADP-Glo->High-Throughput

Caption: Key Features of Radiometric vs. ADP-Glo Assays.

Cellular_Assay_Principles cluster_nb NanoBRET™ Principle cluster_cetsa CETSA® Principle NanoBRET NanoBRET™ NanoLuc-Kinase + Tracer Compound displaces tracer → ↓BRET CETSA CETSA® Kinase + Compound Heating → Stabilized kinase remains soluble

Sources

A Senior Application Scientist's Guide to Phosphine Ligand Selection for the Buchwald-Hartwig Amination of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl-1,5-naphthyridines is a critical endeavor in medicinal chemistry, as this scaffold is a key component in a multitude of biologically active molecules. The Buchwald-Hartwig amination stands as a powerful and versatile method for the construction of the crucial C-N bond in these structures. However, the successful application of this reaction to electron-deficient and potentially coordinating heterocycles like 1,5-naphthyridines is highly dependent on the judicious choice of the phosphine ligand. This guide provides an in-depth comparison of various phosphine ligands, supported by experimental data, to empower researchers in selecting the optimal catalytic system for their specific 1,5-naphthyridine substrates.

The Challenge of 1,5-Naphthyridine Amination

The Buchwald-Hartwig amination of 1,5-naphthyridines presents a unique set of challenges.[1] The electron-deficient nature of the naphthyridine ring can render the halo-substituted positions less reactive towards oxidative addition, a key step in the catalytic cycle. Furthermore, the presence of two nitrogen atoms in the bicyclic system can lead to catalyst inhibition or deactivation through coordination to the palladium center. This makes the selection of a suitable phosphine ligand, one that can promote the desired catalytic turnover while resisting deactivation, of paramount importance.

The Palladium-Catalyzed Buchwald-Hartwig Amination Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.[2] The phosphine ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition of the aryl halide, facilitating the coordination of the amine, and enabling the final reductive elimination step that forms the desired C-N bond and regenerates the catalyst.

Buchwald-Hartwig Catalytic Cycle Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination (R2NH) PdII_ArX->AmineCoord PdII_Amine [L_nPd(II)(Ar)(NHR2)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (-Base-H+) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 (Product) RedElim->Product

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle

A Comparative Analysis of Phosphine Ligands for 1,5-Naphthyridine Amination

The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination of 1,5-naphthyridines. Below, we compare several classes of ligands, highlighting their strengths and weaknesses in the context of this challenging substrate.

Xantphos: The Established Workhorse

Xantphos is a widely employed, rigid, bidentate phosphine ligand with a large natural bite angle.[3][4] This structural feature is believed to promote reductive elimination and stabilize the monoligated palladium species, which is often the most active catalyst. For the amination of 2-halo-1,5-naphthyridines, Xantphos has proven to be a reliable and effective choice.[5]

Experimental Evidence for Xantphos:

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-Chloro-1,5-naphthyridineVarious aminesPd₂(dba)₃ / XantphosNaOtBuToluene11075-95[5]
2-Chloro-8-methyl-1,5-naphthyridineMorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane10088[5]

Key Advantages of Xantphos:

  • Proven Efficacy: It is one of the most frequently cited ligands for successful amination of 1,5-naphthyridines.[5]

  • Broad Substrate Scope: Generally effective for a range of aryl and heteroaryl halides.[3]

  • Commercial Availability: Readily available from multiple suppliers.

Potential Limitations:

  • Not Always the Most Active: For particularly unreactive aryl chlorides, other ligands may outperform Xantphos.[3]

Buchwald Biarylphosphine Ligands: A Generation of Excellence

The Buchwald group has developed a series of highly effective, sterically hindered, and electron-rich monophosphine ligands that have revolutionized the field of cross-coupling.[6] Ligands such as XPhos, SPhos, and BrettPhos are known for their high catalytic activity, particularly with challenging substrates like heteroaryl chlorides.

While direct comparative data for these ligands on 1,5-naphthyridines is limited in the literature, their performance with other nitrogen-containing heterocycles suggests they are strong candidates for this transformation.

XPhos: Known for its high activity in the coupling of unactivated aryl and heteroaryl chlorides.[6]

BrettPhos: Particularly effective for the monoarylation of primary amines and for couplings involving challenging aryl mesylates.[7][8]

RuPhos: Often the ligand of choice for the coupling of secondary amines with aryl chlorides.[7][9]

Rationale for Considering Buchwald Ligands for 1,5-Naphthyridines:

The steric bulk of these ligands promotes the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in oxidative addition. The electron-rich nature of the phosphine enhances the rate of this key step. For a substrate like 2-chloro-1,5-naphthyridine, which can be challenging to activate, these properties are highly desirable.

Josiphos Ligands: Ferrocene-Based Excellence

The Josiphos family of ligands are ferrocene-based diphosphines that have shown excellent performance in a variety of cross-coupling reactions. Their unique steric and electronic properties, tunable by modifying the substituents on the phosphorus atoms, make them interesting candidates for challenging aminations. While not as commonly cited for heteroaryl amination as the Buchwald ligands, their robustness and activity warrant consideration, especially when other ligands fail.

Decision-Making Workflow for Ligand Selection

The selection of the optimal phosphine ligand is a critical step in developing a successful Buchwald-Hartwig amination of a 1,5-naphthyridine. The following workflow can guide researchers in this process.

Ligand Selection Workflow Figure 2: Ligand Selection Workflow for 1,5-Naphthyridine Amination Start Start: Buchwald-Hartwig Amination of a 1,5-Naphthyridine Substrate Substrate Analysis: - Halide (Cl, Br, I, OTf) - Steric hindrance - Electronic properties Start->Substrate InitialScreen Initial Ligand Screening Substrate->InitialScreen Amine Amine Analysis: - Primary or Secondary - Steric bulk Amine->InitialScreen Xantphos Xantphos: - Proven for 1,5-naphthyridines - Good starting point InitialScreen->Xantphos Standard Substrate Buchwald Buchwald Ligands: - XPhos (for chlorides) - BrettPhos (primary amines) - RuPhos (secondary amines) InitialScreen->Buchwald Challenging Substrate (e.g., Aryl Chloride) Josiphos Josiphos Ligands: - Alternative for challenging cases InitialScreen->Josiphos Previous ligands failed Optimization Reaction Optimization: - Base (NaOtBu, Cs2CO3, K3PO4) - Solvent (Toluene, Dioxane, THF) - Temperature Xantphos->Optimization Buchwald->Optimization Josiphos->Optimization Success Successful Reaction Optimization->Success High Yield Troubleshooting Troubleshooting: - Low yield or no reaction - Side product formation Optimization->Troubleshooting Low Yield Troubleshooting->InitialScreen Re-screen Ligands

Sources

A Senior Application Scientist's Guide to Comparative Docking of 1,5-Naphthyridine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of molecular docking strategies for the evaluation of 1,5-naphthyridine-based inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for hit identification and lead optimization. We will move beyond a simple recitation of steps to explain the critical reasoning behind experimental choices, ensuring a robust and validated computational workflow.

The Rise of 1,5-Naphthyridines and the Imperative for In Silico Screening

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous inhibitors targeting a range of clinically relevant proteins. These include bacterial DNA gyrase, topoisomerase, and a variety of protein kinases.[1][2] The versatility of this scaffold allows for diverse substitutions, creating vast chemical spaces that are impractical to explore solely through traditional wet-lab synthesis and screening.

Molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a receptor, has become an indispensable tool in navigating this complexity.[3] By simulating the binding process, we can rapidly screen large virtual libraries of 1,5-naphthyridine derivatives, prioritize promising candidates, and gain insights into the molecular determinants of their activity. This guide will compare two widely used docking platforms, AutoDock Vina and Schrödinger's Glide, and provide a framework for validating their predictions against experimental data.

Comparative Docking Methodologies: AutoDock Vina vs. Schrödinger Glide

The choice of docking software is a critical decision that influences the accuracy and throughput of a virtual screening campaign. Here, we compare an open-source stalwart, AutoDock Vina, with a leading commercial platform, Schrödinger's Glide.

FeatureAutoDock Vina Schrödinger Glide
Licensing Open-source (free)Commercial (paid license)
Algorithm Employs a Lamarckian genetic algorithm for global and local search.[4]Uses a hierarchical series of filters and a systematic search approach.[5]
Scoring Function A machine-learning-based empirical scoring function.[6]Multiple scoring functions (SP, XP) that are empirically derived.[7]
Ease of Use Can have a steeper learning curve, often reliant on command-line operations.User-friendly graphical interface (Maestro) simplifies workflow.
Flexibility Allows for receptor side-chain flexibility.Offers both rigid and induced-fit docking (IFD) to model receptor flexibility.
Performance Generally provides a good balance of speed and accuracy for many systems.Often cited for high accuracy, particularly with the XP (Extra Precision) mode.[8]

Expert Insight: The choice between AutoDock Vina and Glide often comes down to a balance of cost, ease of use, and the specific requirements of the project. For academic research or initial exploratory studies, the accessibility of AutoDock Vina is a significant advantage. For industrial drug discovery programs where the highest accuracy is paramount and resources are available, Glide's comprehensive suite of tools and validated performance are often preferred.

A Validated Workflow for Comparative Docking Studies

A robust computational study is a self-validating one. The following protocol outlines a comprehensive workflow for the comparative docking of 1,5-naphthyridine inhibitors, incorporating essential validation steps.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation PDB 1. Target Selection & Preparation (e.g., ALK5, PDB: 1VJY) LigPrep 2. Ligand Preparation (1,5-Naphthyridine Library) Vina 3a. AutoDock Vina Docking PDB->Vina Glide 3b. Schrödinger Glide Docking PDB->Glide LigPrep->Vina LigPrep->Glide Pose 4. Pose Analysis & Clustering Vina->Pose Glide->Pose Score 5. Scoring & Rescoring Pose->Score Validation 6. Correlation with Experimental Data (IC50/Ki) Score->Validation

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Experimental Protocols

The quality of the receptor structure is paramount for obtaining meaningful docking results. Here, we outline the preparation of the TGF-β type I receptor kinase (ALK5), a known target of 1,5-naphthyridine inhibitors, using the crystal structure PDB ID: 1VJY.[9]

  • Obtain Crystal Structure: Download the PDB file for 1VJY from the Protein Data Bank.

  • Initial Cleanup: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[10]

  • Add Hydrogens: Add hydrogen atoms to the protein, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is a critical step as hydrogen bonds are key drivers of ligand binding.

  • Assign Partial Charges: Assign appropriate partial charges to all atoms using a force field (e.g., OPLS4 for Glide, Kollman charges for AutoDock).[11]

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. The backbone atoms should be restrained to preserve the overall fold.

Proper ligand preparation is equally crucial and involves generating low-energy, 3D conformations with correct ionization and tautomeric states.

  • 2D to 3D Conversion: Convert the 2D structures of your 1,5-naphthyridine library into 3D conformations.

  • Ionization States: Determine the most probable ionization state of each molecule at physiological pH (7.4). The nitrogen atoms in the naphthyridine core can be protonated, significantly impacting their interaction potential.

  • Tautomer Generation: Enumerate all possible tautomers for each ligand. This is particularly important for substituted naphthyridines.

  • Energy Minimization: Perform a thorough energy minimization of each generated conformer using a suitable force field (e.g., OPLS4).[11]

Docking Execution
  • Grid Box Definition: Define a grid box that encompasses the entire binding site of the target protein.[12] The dimensions of the grid box should be sufficiently large to allow the ligand to rotate and translate freely.

  • Configuration File: Create a configuration file specifying the paths to the prepared receptor and ligand files, the coordinates of the grid box, and the desired exhaustiveness of the search.

  • Run Vina: Execute the docking run from the command line. Vina will output a set of predicted binding poses and their corresponding affinity scores (in kcal/mol).[4]

  • Receptor Grid Generation: Generate a receptor grid that defines the active site and pre-computes the potential energy maps for different atom types.[13]

  • Ligand Docking: Launch the ligand docking job in Maestro, selecting the prepared ligands and the generated receptor grid. Choose the desired precision (e.g., SP for standard precision or XP for extra precision).[7]

  • Analyze Results: The results will be presented in a project table, including the docking score (GlideScore), the predicted binding pose, and various energy components.

Data Presentation and Interpretation

Comparative Docking Performance

The following table presents a hypothetical comparison of docking results for a series of 1,5-naphthyridine inhibitors against ALK5, correlated with experimental IC50 values. This illustrates how to systematically evaluate the performance of different docking protocols.

Compound IDExperimental IC50 (nM)[9]AutoDock Vina Score (kcal/mol)Glide XP Score (kcal/mol)Key H-Bond Interactions
Compound A 4-9.8-11.2Hinge Region (backbone NH)
Compound B 6-9.5-10.8Catalytic Lysine
Compound C 50-8.2-9.1Gatekeeper Residue
Compound D >1000-6.5-7.3None

Expert Insight: A strong correlation between the docking scores and experimental binding affinities (lower, more negative scores corresponding to lower IC50 values) is a key indicator of a predictive docking model.[14] Deviations can often be explained by factors not fully captured by the scoring function, such as water-mediated interactions or large-scale protein conformational changes.

Visualizing Key Interactions: The TGF-β/ALK5 Signaling Pathway

Understanding the biological context of the target is crucial for interpreting docking results. 1,5-naphthyridine inhibitors of ALK5 block the transforming growth factor-beta (TGF-β) signaling pathway, which is implicated in fibrosis and cancer.[15][16]

TGF_beta_pathway TGFb TGF-β TBRII TGF-β Receptor II TGFb->TBRII binds ALK5 ALK5 (TGF-β Receptor I) TBRII->ALK5 activates SMAD23 p-SMAD2/3 ALK5->SMAD23 phosphorylates Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->ALK5 inhibits Complex SMAD2/3/4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Gene Transcription (Fibrosis, etc.)

Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine ALK5 inhibitors.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and evaluating comparative docking studies of 1,5-naphthyridine inhibitors. By carefully preparing both the protein and ligand, selecting appropriate docking software, and rigorously validating the results against experimental data, researchers can confidently use in silico methods to accelerate their drug discovery efforts.

Future studies should explore the use of more advanced techniques such as molecular dynamics simulations to further refine the predicted binding poses and calculate binding free energies with higher accuracy. Additionally, the application of machine learning-based scoring functions trained on specific kinase families holds promise for further improving the predictive power of molecular docking.[17]

References

  • Eweas, A. F., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available at: [Link]

  • Ghahremanpour, M. M., et al. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. Available at: [Link]

  • Ibrahim, M., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports. Available at: [Link]

  • Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Eweas, A. F., et al. (2013). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Medicinal Chemistry Research. Available at: [Link]

  • Meng, X. Y., et al. (2011). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Current Pharmaceutical Design. Available at: [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. Available at: [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Schrödinger, LLC. (n.d.). Glide. Schrödinger. Available at: [Link]

  • Ghaffari, M., et al. (2019). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • De Bleser, P., et al. (2009). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology. Available at: [Link]

  • Cuzzolin, A., et al. (2018). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • Cross, J. B., et al. (2009). Evaluation of Docking Performance: Comparative Data on Docking Algorithms. Journal of Chemical Information and Modeling. Available at: [Link]

  • Kessenbrock, K., et al. (2019). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Schrödinger, LLC. (n.d.). Docking and scoring. Schrödinger. Available at: [Link]

  • Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. Available at: [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]

  • Rifai, E. A., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • Synapse, P. (2024). What are ALK5 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Brezular, D., et al. (2021). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. Chemical Science. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Tutorial: Docking with Glide. UCSB. Available at: [Link]

  • Kumar, N. (n.d.). Autodock - Vina Protocol. Scribd. Available at: [Link]

  • Deb, P., et al. (2016). Comparative Evaluation of Different Docking Tools for Kinases. IT Medical Team. Available at: [Link]

  • Perola, E., et al. (2004). Evaluation of docking/scoring approaches: a comparative study based on MMP3 inhibitors. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]

  • Rossi, D., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules. Available at: [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education. Available at: [Link]

  • Al-Harrasi, A., et al. (2021). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. Molecules. Available at: [Link]

  • Florida International University. (n.d.). FIU Docking Tutorial. FIU. Available at: [Link]

  • Sahu, N., et al. (2012). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Journal of Science Frontier Research. Available at: [Link]

  • Sawyer, T. K. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Medicinal Chemistry. Available at: [Link]

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  • Kuntz, I. D., et al. (2007). Lessons from Docking Validation. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Kunal, S., et al. (2013). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Bioinformatics. Available at: [Link]

  • N.A. (2026). Study finds drug combo could slow aging and increase lifespan by 73%. Futura-Sciences. Available at: [Link]

  • Palacios, F., et al. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Medicinal Chemistry. Available at: [Link]

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  • Schrödinger, LLC. (2022). The structure-based virtual screening workflow using the glide module of Schrodinger and identification of hit molecules (4). ResearchGate. Available at: [Link]

  • Salmaso, V., & Moro, S. (2018). Proteins and ligand preparation for docking. ResearchGate. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex world of drug discovery and development, the synthesis and application of novel chemical entities are but one part of the equation. The responsible management and disposal of these compounds are equally critical, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, in-depth protocol for the proper disposal of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine, a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established principles for handling halogenated waste, hazard data from structurally analogous compounds, and field-proven best practices to offer a robust and scientifically grounded disposal strategy.

Hazard Assessment and Triage: Understanding the "Why"

Furthermore, as a di-halogenated aromatic heterocyclic compound, it falls under the category of halogenated organic waste. A primary concern with this class of compounds is the potential for the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans, upon incomplete combustion[2]. Therefore, the cornerstone of our disposal strategy is to ensure complete and high-temperature incineration by a licensed hazardous waste disposal facility.

Key Chemical and Physical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₉H₆BrClN₂O[3]
Molecular Weight273.51 g/mol [3]
Boiling Point336.1±37.0 °C[4]
Density1.667±0.06 g/cm³[4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Personal Protective Equipment (PPE): The First Line of Defense

Given the presumed toxicity, a stringent PPE regimen is non-negotiable. This includes:

  • Gloves: Nitrile gloves are a standard requirement. For prolonged handling or in the event of a spill, double-gloving is recommended.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of halogenated waste is essential to prevent dangerous reactions and to facilitate correct disposal by waste management professionals.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

  • Incompatibility: Never mix halogenated waste with non-halogenated organic waste, as this will contaminate the entire container and significantly increase disposal costs[5]. Avoid mixing with strong acids, bases, or oxidizing agents.

Disposal of Pure Compound and Contaminated Labware
  • Solid Waste: Carefully transfer any residual solid this compound into the designated "Halogenated Organic Solids" waste container using a dedicated spatula or scoop.

  • Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips that have come into direct contact with the compound should also be placed in this container.

  • Non-disposable Glassware: Glassware should be decontaminated as outlined in Section 3.

Handling Spills

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: Ensure the spill is contained within a chemical fume hood. If a spill occurs outside of a hood, evacuate the immediate area and ensure adequate ventilation.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Carefully sweep the absorbent material into the designated "Halogenated Organic Solids" waste container.

  • Decontaminate: Clean the spill area as described in Section 3.

Decontamination of Reusable Equipment: Ensuring a Clean Slate

Thorough decontamination of all reusable equipment is crucial to prevent cross-contamination of future experiments.

Glassware Decontamination Protocol
  • Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethyl acetate). Collect this rinseate in a designated "Halogenated Organic Liquid Waste" container.

  • Detergent Wash: Wash the glassware thoroughly with a laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

Decontamination of Surfaces

For benchtops and fume hood surfaces, the following procedure is recommended:

  • Wipe Down: Wipe the surface with a cloth or paper towel dampened with a suitable organic solvent. Dispose of the wipe in the "Halogenated Organic Solids" waste container.

  • Detergent Clean: Clean the surface with a laboratory-grade detergent.

  • Final Wipe: Wipe the surface with a clean, damp cloth.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Disposal_Pathway cluster_waste Waste Generation cluster_disposal Disposal & Decontamination Compound 8-Bromo-7-chloro-2-methoxy- 1,5-naphthyridine Waste Halogenated_Solid_Waste Halogenated Solid Waste Container Compound->Halogenated_Solid_Waste Contaminated_Disposables Contaminated Disposables (Gloves, Wipes, etc.) Contaminated_Disposables->Halogenated_Solid_Waste Contaminated_Sharps Contaminated Sharps (Needles, etc.) Sharps_Container Sharps Container (Labeled as Halogenated) Contaminated_Sharps->Sharps_Container Contaminated_Glassware Contaminated Reusable Glassware Decontamination_Protocol Decontamination Protocol (Solvent Rinse -> Wash) Contaminated_Glassware->Decontamination_Protocol Contaminated_Surfaces Contaminated Surfaces (Benchtop, Fume Hood) Contaminated_Surfaces->Decontamination_Protocol Clean_Equipment Clean for Reuse Decontamination_Protocol->Clean_Equipment

Caption: Disposal and decontamination workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the principles of hazard assessment, stringent PPE use, meticulous waste segregation, and thorough decontamination, researchers can ensure a safe working environment and minimize their environmental impact. This guide provides a robust framework for achieving these goals, grounded in scientific principles and best practices for the management of halogenated hazardous waste.

References

  • Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. Available at: [Link]

  • 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine. PubChem. Available at: [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. Available at: [Link]

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8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.